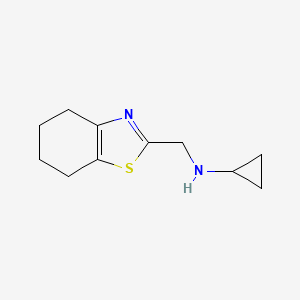

Cyclopropyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine

Description

Cyclopropyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine is a heterocyclic amine featuring a tetrahydro-benzothiazole core fused with a cyclopropylmethylamine substituent. The benzothiazole moiety is a six-membered, partially saturated ring system containing sulfur and nitrogen atoms at positions 1 and 2, respectively. This structural motif is significant in medicinal chemistry, as tetrahydro-benzothiazole derivatives are often explored for their bioactivity, including enzyme inhibition and receptor modulation .

Properties

Molecular Formula |

C11H16N2S |

|---|---|

Molecular Weight |

208.33 g/mol |

IUPAC Name |

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)cyclopropanamine |

InChI |

InChI=1S/C11H16N2S/c1-2-4-10-9(3-1)13-11(14-10)7-12-8-5-6-8/h8,12H,1-7H2 |

InChI Key |

IDJWUXLNZZETPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)CNC3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates to form the benzothiazole ring, followed by the introduction of the cyclopropyl group through a series of substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key steps include the preparation of intermediates, purification through crystallization or chromatography, and final product isolation.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro or tetrahydro derivatives.

Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives of the benzothiazole ring.

Scientific Research Applications

Cyclopropyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its cyclopropylmethylamine substituent and tetrahydro-benzothiazole core. Below is a comparative analysis with key analogues:

Physicochemical and Electronic Properties

- Electron-Donating Effects: The cyclopropyl group in the target compound is electron-withdrawing due to its strained ring, contrasting with the electron-donating dimethylamino group in ’s spiro compounds. This difference impacts redox behavior and binding affinity .

- Solubility: The tetrahydro-benzothiazole core improves water solubility compared to fully aromatic benzothiazoles. However, the spiro compounds () exhibit higher solubility due to polar hydroxyl and dimethylamino groups .

Biological Activity

Cyclopropyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and applications in medicinal chemistry.

Structural Characteristics

The compound is characterized by its unique structural features:

- Cyclopropyl group : A three-membered ring that introduces strain and reactivity.

- Benzothiazole moiety : A bicyclic structure known for diverse biological properties.

- Amine functional group : Contributes to the compound's reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have shown effectiveness against various bacterial strains. The mechanism of action often involves disruption of microbial cell membranes or inhibition of specific enzymes crucial for bacterial survival .

Anticancer Activity

The benzothiazole framework is frequently associated with anticancer properties. Studies have demonstrated that compounds containing this moiety can induce apoptosis in cancer cells and inhibit tumor growth. For example, thiazole-based compounds have exhibited IC50 values in the low micromolar range against different cancer cell lines .

Neuroprotective Effects

Investigations into the neuroprotective potential of similar compounds suggest that this compound may influence neurotransmitter systems. Binding affinity studies have indicated interactions with histamine receptors, which could be beneficial in treating neurological disorders.

Case Studies

- Antimicrobial Activity : In vitro assays showed that derivatives of benzothiazole exhibited comparable efficacy to standard antibiotics against Gram-positive bacteria such as Staphylococcus aureus .

- Cytotoxicity : A study on thiazole derivatives demonstrated that specific substitutions on the benzothiazole ring significantly enhanced cytotoxic activity against cancer cell lines, indicating a structure-activity relationship (SAR) that could be applicable to this compound.

- Neuropharmacology : Research into the binding properties of similar compounds revealed their potential as modulators of neurotransmitter receptors, which could lead to therapeutic applications in cognitive disorders .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Benzothiazole Ring : Cyclopropylamine reacts with 2-aminothiophenol under controlled conditions to form the benzothiazole structure.

- Amine Functionalization : Subsequent reactions introduce the amine group at the desired position on the benzothiazole ring.

Optimizing these synthetic routes is crucial for achieving high yields and purity necessary for biological testing.

Comparative Analysis

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Antimicrobial, anticancer | Unique cyclopropyl and benzothiazole functionalities |

| 2-Cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine | Structure | Antifungal | Similar structural features with notable activity |

| 6-Cyclopropyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine | Structure | Neuroprotective | Potential for treating cognitive disorders |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.